tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate
Description
tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate (CAS: 1467098-47-0) is a brominated pyridine derivative with a molecular formula of C₁₇H₂₅BrN₂O₂ and a molecular weight of 369.31 g/mol . The compound features a tert-butyl carbamate group linked to a 5-bromopyridin-3-ylmethyl moiety and a cyclopentylmethyl substituent.
The compound is commercially available with 95% purity, stored under standard laboratory conditions .
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclopentylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20(11-13-6-4-5-7-13)12-14-8-15(18)10-19-9-14/h8-10,13H,4-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWYSCPCEBNERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCC1)CC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate, identified by its CAS number 1467098-47-0, is a compound of interest due to its potential biological activities. This carbamate derivative features a brominated pyridine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C₁₇H₂₅BrN₂O₂
- Molecular Weight: 369.30 g/mol
- Purity: ≥98% (research grade)
- Storage Conditions: Store in a dry place at 2-8°C.
The biological activity of this compound is primarily mediated through its interaction with specific biological targets. The presence of the brominated pyridine and carbamate functionalities suggests potential interactions with various enzymes and receptors involved in signaling pathways.
Biological Activity Overview
The compound has been evaluated for several biological activities, including:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential: Research has suggested that derivatives of brominated pyridines can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Studies
A study conducted by Birajdar et al. (2021) evaluated the antimicrobial efficacy of various pyridine derivatives, including those similar to this compound. The results indicated that compounds with brominated pyridine moieties demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 100 |
| This compound | TBD |
Anticancer Activity
In another study focusing on the anticancer properties of nitrogenous heterocycles, it was found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopentylmethyl group may also contribute to selective binding to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate, we analyze structurally related tert-butyl carbamate derivatives with pyridine scaffolds. Key differences in substituent positioning, halogenation, and functional groups are highlighted below.
Table 1: Comparative Analysis of Structurally Similar Compounds
Key Observations:
Positional Isomerism :
- The bromine position on the pyridine ring (2-yl vs. 3-yl) significantly impacts electronic properties. For example, tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS 1188477-11-3) has a similarity score of 0.93 to the target compound but lacks the cyclopentylmethyl group, reducing steric hindrance .
Halogenation Effects :
- The addition of chlorine in tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate increases molecular weight (337.60 g/mol) and introduces dual halogenation, which may enhance electrophilic reactivity in substitution reactions .
Heterocyclic Modifications: Compounds such as tert-butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate incorporate a piperidine ring, which may improve solubility and bioavailability compared to non-cyclic analogs .
Synthetic Utility :
- The target compound’s bromine atom facilitates cross-coupling reactions, similar to tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate (61% yield in a Suzuki coupling; ). However, its cyclopentylmethyl group could reduce reaction rates due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
